4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid
Overview
Description
4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid is a chemical compound characterized by its unique structure, which includes a benzoic acid moiety and a 1,2,4-triazol-5-one ring
Mechanism of Action
Target of action
Compounds containing the 1,2,4-triazole moiety are known to have a broad range of biological activities . They can interact with various targets, including enzymes and receptors, depending on their specific structure and functional groups.
Mode of action
The mode of action of such compounds can vary greatly. For instance, some 1,2,4-triazole derivatives show antimicrobial activity by inhibiting the synthesis of essential components of the microbial cell .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could disrupt that pathway and affect the organism’s metabolism .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Compounds containing the 1,2,4-triazole moiety are generally well absorbed and can be metabolized by the liver .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound induces cell death, it could lead to a reduction in the population of a pathogenic organism .
Action environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of a compound. For example, certain compounds may be more stable and effective at specific pH levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid typically involves the reaction of benzoic acid with hydrazine hydrate and formamide under specific conditions. The reaction proceeds through the formation of an intermediate hydrazide, which is then cyclized to form the triazole ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved scalability. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the reaction and reduce by-products.
Chemical Reactions Analysis
Types of Reactions: 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated benzoic acids.
Scientific Research Applications
4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a potential inhibitor for certain biological targets.
Medicine: It has shown potential as an antimicrobial agent and in the development of new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other chemical intermediates.
Comparison with Similar Compounds
4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid is similar to other triazole derivatives, such as 1,2,4-triazole-3-thiol and 1,2,4-triazole-5-carboxylic acid. its unique structure and functional groups make it distinct in terms of reactivity and biological activity. The presence of the benzoic acid moiety enhances its solubility and potential for forming salts and esters.
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Properties
IUPAC Name |
4-(5-oxo-1H-1,2,4-triazol-4-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c13-8(14)6-1-3-7(4-2-6)12-5-10-11-9(12)15/h1-5H,(H,11,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXPBXJTQRYVNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C=NNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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